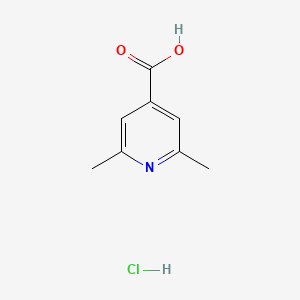![molecular formula C7H12ClN5O B1441058 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol CAS No. 856369-95-4](/img/structure/B1441058.png)
2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol
Übersicht
Beschreibung
The compound “2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring composed of three carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a triazine ring, which is a six-membered ring with three carbon atoms and three nitrogen atoms . Attached to this ring would be an ethylamino group and a 4-amino-6-chloro group. Additionally, there would be an ethanol group attached to the second position of the triazine ring.Chemical Reactions Analysis
Triazine compounds can undergo various chemical reactions, including nucleophilic substitutions and additions . The specific reactions that “2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol” can undergo are not available in the literature I have access to.Wissenschaftliche Forschungsanwendungen
Antitumor Properties
1,3,5-Triazine derivatives have been studied for their potential use in cancer treatment. Compounds like hexamethylmelamine (HMM) are clinically used to treat lung, breast, and ovarian cancer due to their antitumor properties . The structure of our compound suggests it may also possess similar biological activities, making it a candidate for antitumor drug development.
Antimicrobial Activity
The triazine ring is known to confer antimicrobial properties. Specific derivatives have shown promising activity against pathogens like Staphylococcus aureus and Escherichia coli . The presence of an ethanolamine group in “2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol” could influence its solubility and membrane penetration, potentially enhancing its antimicrobial efficacy.
Aromatase Inhibitory Activity
Some 1,3,5-triazines exhibit significant aromatase inhibitory activity, which is crucial in the treatment of hormone-sensitive cancers . The specific structure of our compound may interact with the aromatase enzyme, offering a pathway to explore for new cancer therapies.
Siderophore-Mediated Drug Applications
Certain 1,3,5-triazine derivatives are used as siderophores, which are molecules that bind and transport iron in microbial organisms . This property can be harnessed to create drugs that target iron metabolism in bacteria, offering a novel approach to treat infections.
Corticotrophin-Releasing Factor 1 Receptor Antagonist
The compound has potential use as a corticotrophin-releasing factor 1 receptor antagonist . This activity is relevant in the development of treatments for disorders related to stress and anxiety, as these receptors play a key role in the stress response.
Leukotriene C4 Antagonist
Leukotriene C4 antagonists have protective effects on HCl.ethanol-induced gastric lesions . The structure of “2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol” suggests it could be explored for its efficacy in treating gastric ailments by modulating leukotriene pathways.
Zukünftige Richtungen
The study and development of new triazine derivatives is an active area of research due to their wide range of biological activities . Future research on “2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol” could involve determining its physical and chemical properties, studying its potential biological activities, and developing methods for its synthesis.
Wirkmechanismus
Target of Action
Compounds with a triazine core structure are often designed as potential anticancer agents . They might target proteins involved in cell proliferation and survival, such as the MDM2 protein .
Mode of Action
These compounds might interact with their targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions . This can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. For example, if the compound targets the MDM2 protein, it might affect the p53 pathway, which is involved in cell cycle regulation and apoptosis .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, if the compound inhibits the MDM2 protein, it might lead to cell cycle arrest and induction of apoptosis .
Eigenschaften
IUPAC Name |
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5O/c1-2-13(3-4-14)7-11-5(8)10-6(9)12-7/h14H,2-4H2,1H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNATZMQMGYHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




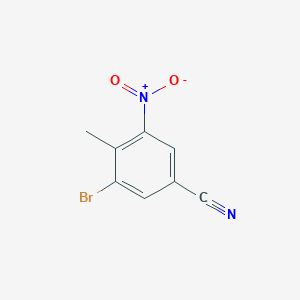
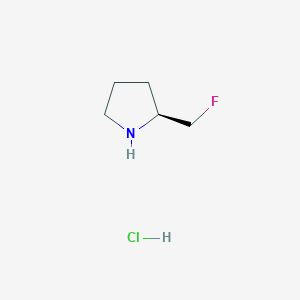
![5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440981.png)
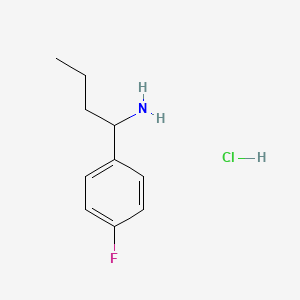
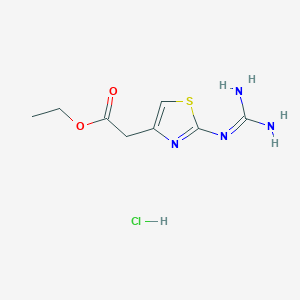
![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B1440985.png)
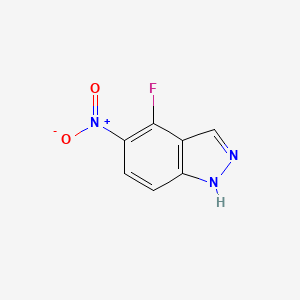
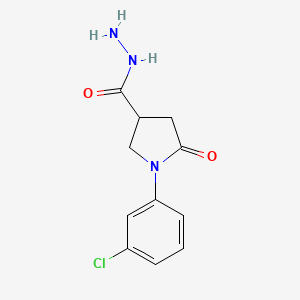
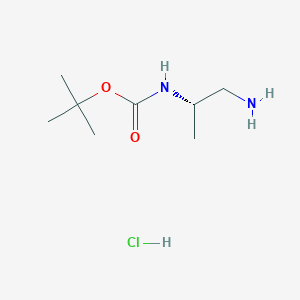
![dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1440989.png)


